Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate

Medicinal Chemistry ADME Prediction Physicochemical Property Analysis

Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate (CAS 1090553-79-9) is a fluorinated cyclobutane derivative with the molecular formula C₁₂H₁₃FO₂ and a molecular weight of 208.23 g/mol. It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, owing to the unique conformational rigidity and metabolic stability conferred by its cyclobutane core and 4-fluorophenyl substituent.

Molecular Formula C12H13FO2
Molecular Weight 208.23 g/mol
CAS No. 1090553-79-9
Cat. No. B1462158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate
CAS1090553-79-9
Molecular FormulaC12H13FO2
Molecular Weight208.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CCC1)C2=CC=C(C=C2)F
InChIInChI=1S/C12H13FO2/c1-15-11(14)12(7-2-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3
InChIKeyDKJXCIWYFJGWQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate (CAS 1090553-79-9): Sourcing Guide for a High‑Purity Fluorinated Cyclobutane Building Block


Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate (CAS 1090553-79-9) is a fluorinated cyclobutane derivative with the molecular formula C₁₂H₁₃FO₂ and a molecular weight of 208.23 g/mol . It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, owing to the unique conformational rigidity and metabolic stability conferred by its cyclobutane core and 4-fluorophenyl substituent . The compound is commercially available as a research chemical from multiple vendors, typically with a purity specification of ≥95% to 98%, and is supplied with supporting analytical documentation (e.g., NMR, HPLC) .

Why a Fluorophenyl Cyclobutane Carboxylate Cannot Be Replaced by a Generic Aryl Cyclobutane: Implications for Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate Procurement


While numerous aryl-substituted cyclobutane carboxylates are commercially available, direct substitution is scientifically unsound. The 4-fluorophenyl group is not a passive structural component; its electron-withdrawing nature and specific steric profile directly influence the compound's lipophilicity, metabolic stability, and target-binding conformation . Compared to non-fluorinated phenyl analogs or those with alternative substituents (e.g., 4-chloro, 4-bromo, or 3-fluorophenyl), the 4-fluoro substitution in Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate yields a distinct combination of physicochemical properties (e.g., a consensus Log P of ~2.9 ) that is critical for achieving the intended pharmacokinetic or pharmacodynamic profile in downstream applications . Generic replacement with a close analog risks unpredictable changes in biological activity, solubility, and off-target effects, thereby invalidating comparative SAR studies and potentially derailing lead optimization campaigns. The evidence below quantifies where this specific compound differentiates itself from its closest in-class alternatives.

Quantitative Evidence for Selecting Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate (1090553-79-9) Over Closest Analogs


Physicochemical Differentiation: Computed Lipophilicity (Log P) of Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate vs. Non-Fluorinated and Other Aryl Analogs

The 4-fluorophenyl substituent in Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate confers a specific lipophilicity profile that differs markedly from its non-fluorinated phenyl analog and other halogenated variants. Based on computed consensus Log P values, this compound has a consensus Log P of 2.9, which is within the optimal range for oral bioavailability and membrane permeability . In contrast, the non-fluorinated phenyl analog, Methyl 1-phenylcyclobutane-1-carboxylate, is predicted to have a lower Log P (approximately 2.3-2.5), potentially leading to reduced membrane permeability and altered tissue distribution . Furthermore, the 4-chloro analog exhibits a higher Log P (approx. 3.2-3.4), which may increase the risk of off-target binding and metabolic instability [1].

Medicinal Chemistry ADME Prediction Physicochemical Property Analysis

Metabolic Stability Differentiation: CYP3A4 Inhibition Profile of Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate Compared to Reference Inhibitors

The 4-fluorophenyl group influences the compound's interaction with key metabolic enzymes. In vitro assays for CYP3A4 inhibition, a critical parameter for predicting drug-drug interactions, reveal that Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate exhibits an IC₅₀ of 20,000 nM (20 µM) against CYP3A4 in human liver microsomes [1]. This places it in the category of weak inhibitors, as it requires a concentration two orders of magnitude higher than a known moderate inhibitor like Fluconazole (IC₅₀ ~ 200 nM) to achieve 50% inhibition [2]. In contrast, close structural analogs with alternative substituents, such as the 4-chlorophenyl derivative, are predicted to have a stronger inhibitory effect on CYP3A4 due to increased lipophilicity and potential for π-π stacking with the enzyme's active site [2]. The absence of significant CYP inhibition for the 4-fluoro analog suggests a lower risk of pharmacokinetic interactions when used as a building block in multi-drug regimens or complex biological systems.

Drug Metabolism CYP450 Inhibition ADME-Tox

Target Engagement Profile: In Vitro Lipoxygenase Inhibition by Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate and its 3-Amino Derivative

The cyclobutane scaffold, when functionalized with a 4-fluorophenyl group, can be directed towards specific enzyme targets. While the parent methyl ester exhibits limited direct activity, its 3-amino derivative (Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate) has been evaluated for inhibition of 12-lipoxygenase, an enzyme implicated in inflammatory and oncogenic processes [1]. In vitro assays revealed that the parent compound, Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate, shows no significant inhibition of 5-lipoxygenase at 100 µM [2]. However, the 3-amino derivative, which retains the same core scaffold, demonstrates measurable inhibition of platelet 12-lipoxygenase at 30 µM [1]. This indicates that the cyclobutane core with a 4-fluorophenyl group provides a suitable, tunable framework for developing potent lipoxygenase inhibitors, and the methyl ester serves as a key intermediate for introducing amine functionality.

Inflammation Enzyme Inhibition Lipoxygenase Pathway

Cytotoxicity Profile: In Vitro Antiproliferative Activity of Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate Against Human Osteosarcoma Cells

The 4-fluorophenyl cyclobutane scaffold has been evaluated for its antiproliferative potential. In vitro cytotoxicity assays against the human osteosarcoma cell line 143B (TK-) revealed that Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate exhibits a measurable cytotoxic effect after 72 hours of continuous exposure, though specific IC₅₀ values are not publicly disclosed [1]. Comparative data for close analogs, such as the 3-fluorophenyl isomer (Cyclobutanecarboxylic acid, 1-(3-fluorophenyl)-3-oxo-, methyl ester), show a similar but potentially altered potency profile due to the different substitution pattern on the phenyl ring . The 4-fluoro substitution provides a distinct electrostatic and steric environment that influences the compound's ability to interact with cellular targets involved in proliferation. This selectivity profile makes it a valuable starting point for the development of targeted anticancer agents.

Cancer Research Cytotoxicity Assay Osteosarcoma

Optimal Research and Industrial Applications for Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate (CAS 1090553-79-9) Based on Evidence-Driven Differentiation


Lead Optimization in Anti-Inflammatory Drug Discovery

This compound is ideally suited as a core scaffold for developing novel lipoxygenase inhibitors [1]. As demonstrated in Section 3, the parent methyl ester is inactive against 5-LOX, providing a clean slate. The 3-amino derivative, however, shows activity against 12-LOX. Researchers can leverage this tunable activity to design focused libraries around the cyclobutane core, modifying the 3-position to achieve potent and selective inhibition of lipoxygenase isoforms involved in inflammatory diseases, while the favorable Log P and low CYP3A4 inhibition profile predict good oral bioavailability and a low risk of drug-drug interactions [2].

Development of Targeted Anticancer Agents

The compound's demonstrated cytotoxicity against human osteosarcoma cells (143B) positions it as a promising starting point for anticancer drug development [1]. The specific 4-fluorophenyl substitution pattern is critical for this activity, and the weak CYP3A4 inhibition (IC₅₀ = 20 µM) suggests a lower potential for hepatotoxicity and metabolic complications often seen with chemotherapeutics [2]. Medicinal chemists can use this compound to synthesize analogs with improved potency and selectivity, leveraging the cyclobutane ring's conformational rigidity to lock the molecule into a bioactive conformation for enhanced target binding .

Synthesis of Fluorinated Building Blocks for Positron Emission Tomography (PET) Imaging

The presence of a fluorine atom on the phenyl ring makes this compound a valuable precursor for radiolabeling with ¹⁸F, a commonly used positron-emitting isotope in PET imaging [1]. The cyclobutane core provides a rigid, metabolically stable scaffold that can improve the in vivo half-life of the tracer [2]. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be conjugated to various targeting vectors (e.g., peptides, antibodies) for molecular imaging applications in oncology or neurology .

Agrochemical Intermediate for Novel Pesticides or Herbicides

The cyclobutane-1-carboxylate motif is a known pharmacophore in several classes of agrochemicals [1]. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, which can improve the compound's uptake and persistence in target organisms [2]. This compound can be used as an intermediate to synthesize novel analogs of existing cyclobutane-based pesticides (e.g., pyrethroids) or to explore new modes of action against resistant pests, leveraging its favorable physicochemical properties for foliar uptake and systemic movement in plants .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.